molecular formula C26H19N3S B14625449 Propanedinitrile, [4-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenyl-2-butenylidene]- CAS No. 58471-77-5

Propanedinitrile, [4-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenyl-2-butenylidene]-

Cat. No.: B14625449
CAS No.: 58471-77-5
M. Wt: 405.5 g/mol
InChI Key: XWYXSKKLNWFZLO-BNRRCSOKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanedinitrile, [4-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenyl-2-butenylidene]- is a complex organic compound with a unique structure that includes a naphthothiazole moiety and a phenyl-butenylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile, [4-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenyl-2-butenylidene]- typically involves multi-step organic reactions. The starting materials often include naphthothiazole derivatives and phenyl-butenylidene precursors. The reaction conditions may involve the use of strong bases, solvents like dimethylformamide, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, [4-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenyl-2-butenylidene]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Propanedinitrile, [4-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenyl-2-butenylidene]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may have potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It can be used in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of Propanedinitrile, [4-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenyl-2-butenylidene]- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Propanedinitrile, (ethoxymethylene)-: This compound has a similar nitrile group but differs in its overall structure and properties.

    (5E)-3-Ethyl-5-[(2E)-2-(1-ethylnaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one: Another compound with a naphthothiazole moiety, but with different substituents and functional groups.

Uniqueness

Propanedinitrile, [4-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenyl-2-butenylidene]- is unique due to its specific combination of structural features, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications and research purposes.

Properties

CAS No.

58471-77-5

Molecular Formula

C26H19N3S

Molecular Weight

405.5 g/mol

IUPAC Name

2-[(E,4E)-4-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)-1-phenylbut-2-enylidene]propanedinitrile

InChI

InChI=1S/C26H19N3S/c1-2-29-25(30-24-16-15-20-11-6-7-12-23(20)26(24)29)14-8-13-22(21(17-27)18-28)19-9-4-3-5-10-19/h3-16H,2H2,1H3/b13-8+,25-14+

InChI Key

XWYXSKKLNWFZLO-BNRRCSOKSA-N

Isomeric SMILES

CCN1/C(=C\C=C\C(=C(C#N)C#N)C2=CC=CC=C2)/SC3=C1C4=CC=CC=C4C=C3

Canonical SMILES

CCN1C(=CC=CC(=C(C#N)C#N)C2=CC=CC=C2)SC3=C1C4=CC=CC=C4C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.